Pracinostat (also known as SB939) is a potent and orally active histone deacetylase inhibitor (HDACi) with significant anticancer activity. [] It exhibits a high degree of selectivity for Class I, II, and IV HDAC isoforms over Class III HDACs. [, , ] Pracinostat has shown encouraging antitumor activity in preclinical models of both hematologic malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), as well as solid tumors like bladder cancer. [, , , , , , , , , , , , ] Its robust activity against therapeutically challenging cancers, particularly when used in combination therapy, makes it a promising candidate for further clinical development. []
Pracinostat is synthesized as a hydrochloride salt and has been evaluated in numerous preclinical and clinical studies. It belongs to the class of hydroxamic acid derivatives, which are known for their ability to inhibit HDAC enzymes, leading to increased acetylation of histones and modulation of gene expression associated with cancer progression .
The synthesis of pracinostat involves several key steps, typically starting from commercially available starting materials. A notable method includes the formation of the hydroxamic acid moiety through reaction with an appropriate amine and an activated carboxylic acid derivative. The synthesis can be optimized using techniques such as microwave-assisted synthesis to enhance yields and reduce reaction times.
For example, pracinostat can be synthesized via a multi-step process involving:
Pracinostat primarily acts through the inhibition of HDAC enzymes, leading to altered acetylation patterns in histones and non-histone proteins. This inhibition results in:
The mechanism by which pracinostat exerts its effects involves:
Studies have shown that pracinostat can significantly decrease levels of phosphorylated proteins involved in oncogenic signaling pathways, such as JAK2 and STAT5 in specific leukemia models .
Relevant data indicate that pracinostat exhibits an IC50 (half maximal inhibitory concentration) value ranging from 0.34 to 0.48 µM across different cancer cell lines, highlighting its potent anti-proliferative effects .
Pracinostat has several applications in cancer research and therapy:
Pracinostat (SB939) is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor classified as a small-molecule epigenetic modulator. Its systematic IUPAC name is (2E)-3-{2-butyl-1-[2-(diethylamino)ethyl]-1H-1,3-benzimidazol-5-yl}-N-hydroxyprop-2-enamide, with a molecular formula of C20H30N4O2 and a molecular weight of 358.486 g/mol [1] [10]. The compound features three critical pharmacophores: (1) a cinnamyl hydroxamic acid group serving as the zinc-binding motif (ZBM), essential for chelating the zinc ion within the catalytic pocket of HDAC enzymes; (2) a 2-butyl-benzimidazole moiety that enhances hydrophobic interactions with the enzyme surface; and (3) a diethylaminoethyl side chain improving solubility and cellular uptake [8] [10]. The trans-configuration (E-isomer) of the olefinic linker optimizes binding geometry, while the benzimidazole ring enables π-π stacking interactions critical for enzymatic selectivity [8].
Pracinostat demonstrates distinct isoform selectivity, potently inhibiting Class I (HDACs 1, 2, 3, 8), Class II (HDACs 4, 5, 7, 9, 10), and Class IV (HDAC11) enzymes with IC50 values ranging from 40–140 nM. Notably, it exhibits reduced activity against HDAC6 (IC50 = 1,008 nM) and no inhibition of Class III sirtuins [8] [9]. This selectivity profile differentiates it from pan-HDAC inhibitors like vorinostat (SAHA).
Table 1: HDAC Isoform Inhibition Profile of Pracinostat
HDAC Class | Isoform | IC50 (nM) |
---|---|---|
Class I | HDAC1 | 49 |
HDAC2 | 96 | |
HDAC3 | 43 | |
HDAC8 | 140 | |
Class IIa | HDAC4 | 56 |
HDAC5 | 47 | |
Class IIb | HDAC6 | 1008 |
HDAC10 | 40 | |
Class IV | HDAC11 | 93 |
Data compiled from biochemical assays using Fluor de Lys substrates [8] [9].
Pracinostat emerged from rational drug design efforts by S*BIO Pharmaceuticals to overcome pharmaceutical limitations of first-generation HDAC inhibitors. Early hydroxamates like vorinostat (SAHA) exhibited suboptimal pharmacokinetics, including poor oral bioavailability, short half-life, and high metabolic clearance [1] [8]. Structural optimization focused on enhancing metabolic stability and tumor tissue accumulation while retaining potent enzymatic inhibition. Introduction of the benzimidazole scaffold improved metabolic resistance by reducing oxidative dealkylation, and the tertiary amine side chain increased water solubility across physiological pH ranges [8].
Preclinical profiling demonstrated Pracinostat’s superior properties: 34% oral bioavailability in murine models (vs. <15% for SAHA), dose-proportional exposure, and a 3.5-fold higher tumor-to-plasma concentration ratio in HCT116 xenografts [8]. These attributes translated to enhanced in vivo efficacy; in the HCT116 colorectal cancer model, oral Pracinostat (100 mg/kg) achieved 94% tumor growth inhibition versus 48% for equitolerant SAHA doses [8] [10]. The compound’s pharmacokinetic advantages were further validated in phase I clinical trials, establishing its "best-in-class" potential among oral HDAC inhibitors [1].
Pracinostat exerts antitumor effects primarily through epigenetic reactivation of silenced tumor suppressor genes. By inhibiting zinc-dependent HDACs, it promotes hyperacetylation of core histones (H3, H4), leading to chromatin relaxation and transcriptional activation of genes governing differentiation, cell cycle arrest, and apoptosis [1] [6]. Non-histone protein acetylation further contributes to its activity:
Table 2: Antiproliferative Activity of Pracinostat Across Cancer Cell Lines
Cell Line | Cancer Type | GI50 (μM) |
---|---|---|
MCF7 | Breast adenocarcinoma | 0.17 |
HCT116 | Colorectal carcinoma | 0.24 |
NCI-H460 | Non-small cell lung | 0.22 |
OVCAR5 | Ovarian carcinoma | 0.61 |
HL-60 | Acute myeloid leukemia | 0.07 |
Data from 48-hour proliferation assays (sulforhodamine B or CellTiter-Glo) [3] [8] [9].
The compound’s efficacy extends to in vivo models of metastasis. In orthotopic breast cancer models, Pracinostat (50 mg/kg) reduced lung metastasis by >80%—significantly outperforming SAHA—through suppression of IL-6-driven STAT3 phosphorylation and downstream MMP-2/9 expression [3]. Similar epigenetic reprogramming underlies its synergy with JAK2/FLT3 inhibitors (e.g., pacritinib) in AML; co-treatment depleted phosphorylated STAT3/5 and LMO2 oncoproteins in SET-2 (JAK2V617F) and MOLM-13 (FLT3-ITD) xenografts, prolonging survival in preclinical models [2] [5].
Table 3: Standardized Nomenclature for Pracinostat
Nomenclature Type | Name |
---|---|
IUPAC Name | (2E)-3-{2-butyl-1-[2-(diethylamino)ethyl]-1H-1,3-benzodiazol-5-yl}-N-hydroxyprop-2-enamide |
Synonyms | SB939, SB-939, Pracinostat dihydrochloride |
CAS Registry | 929016-96-6 |
DrugBank ID | DB05223 |
UNII | GPO2JN4UON |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7